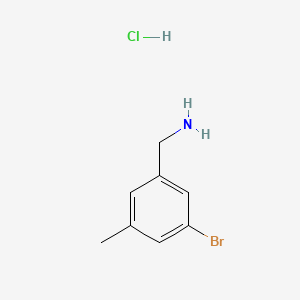

(3-Bromo-5-methylphenyl)methanamine hydrochloride

描述

(3-Bromo-5-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrClN. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methanamine group. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .

准备方法

The synthesis of (3-Bromo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 5-methylphenylmethanamine, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This step introduces the bromine atom at the 3-position of the phenyl ring.

Hydrochloride Formation: The resulting (3-Bromo-5-methylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反应分析

(3-Bromo-5-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate. Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

(3-Bromo-5-methylphenyl)methanamine hydrochloride is utilized in the synthesis of various pharmaceutical agents. Its ability to act as an intermediate in organic synthesis allows researchers to develop new drugs targeting specific biological pathways.

Example Synthesis Reactions

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Carbamate Formation | This compound, Di-tert-butyl dicarbonate | Room temperature | Up to 90% |

| N-Alkylation | This compound, Alkyl halides | Varies | Varies |

Biochemical Analysis

This compound interacts with various biomolecules, impacting enzyme activity and cellular processes. It has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism.

Biochemical Properties

- Binding Affinity : Interacts with serum albumin, influencing drug distribution.

- Cytotoxicity : Exhibits significant cytotoxic potential at elevated concentrations (IC50 ~ 25 µg/mL) .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. It influences:

- Kinase and phosphatase activity.

- Cellular metabolism through enzyme interaction.

Environmental Studies

The persistence of this compound in aquatic ecosystems raises concerns about bioaccumulation and toxicity to aquatic life. Studies have shown that it can lead to oxidative stress in organisms exposed to high concentrations .

Case Study 1: Cytotoxicity Assessment

A study conducted on human cell lines demonstrated that exposure to this compound resulted in cell death primarily through oxidative stress mechanisms. The findings underscore the need for careful dosage management in therapeutic applications.

Case Study 2: Environmental Impact

An assessment of this compound's fate in aquatic environments revealed its potential for bioaccumulation, prompting further research into its long-term ecological effects .

作用机制

The mechanism of action of (3-Bromo-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methyl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

(3-Bromo-5-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

(3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride: This compound has a nitro group instead of a methyl group, which significantly alters its chemical reactivity and biological activity.

(3-Bromo-2-fluorophenyl)methanamine hydrochloride: The presence of a fluorine atom instead of a methyl group affects the compound’s electronic properties and its interactions with biological targets.

The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.

生物活性

(3-Bromo-5-methylphenyl)methanamine hydrochloride, with the molecular formula CHBrClN, is a compound notable for its diverse applications in organic synthesis and pharmaceutical research. Its structure includes a bromine atom and a methyl group on a phenyl ring, along with a methanamine group, which enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The starting material, 5-methylphenylmethanamine, is brominated using bromine in an appropriate solvent such as acetic acid to introduce the bromine at the 3-position.

- Hydrochloride Formation : The resultant compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and lipophilicity. The presence of the methanamine group allows it to form significant interactions with biomolecules, potentially influencing enzymatic activities or receptor binding.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties:

- Antibacterial Activity : Compounds containing halogen substituents have been shown to possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies reported minimal inhibitory concentration (MIC) values for related compounds ranging from 0.0048 mg/mL against E. coli to 0.0195 mg/mL against Bacillus mycoides .

- Antifungal Activity : Similar derivatives have demonstrated antifungal activity against strains such as Candida albicans, with MIC values varying significantly based on structural modifications .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| This compound | Bromine and methyl groups | Moderate | Moderate |

| (3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride | Nitro group instead of methyl | High | Low |

| (3-Bromo-2-fluorophenyl)methanamine hydrochloride | Fluorine instead of methyl | Low | Moderate |

The presence of different substituents significantly affects the compound's reactivity and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Testing : In one study, various derivatives were tested for their antimicrobial properties, revealing that those with halogen groups exhibited enhanced activity against a range of pathogens .

- Mechanistic Studies : Research has indicated that the mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis, depending on the specific structure of the compound .

- Therapeutic Potential : Investigations into the therapeutic potential of this compound suggest its application in treating neurological disorders due to its ability to modulate neurotransmitter systems .

常见问题

Q. Synthesis Optimization and Characterization

Q: How can researchers optimize the synthetic yield of (3-Bromo-5-methylphenyl)methanamine hydrochloride while minimizing side reactions? A:

- Methodology : The synthesis involves bromination and amination steps. Key parameters include:

- Temperature control : Maintain ≤0°C during bromine addition to prevent polybromination .

- Solvent selection : Use polar aprotic solvents (e.g., methyl tert-butyl ether) to stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .

- Yield Enhancement : Stoichiometric excess of methylamine (1.2–1.5 eq.) ensures complete conversion of the brominated precursor .

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure using -NMR (δ 2.35 ppm for methyl, δ 7.2–7.5 ppm for aromatic protons) .

Q. Purity Assessment and Stability

Q: What analytical methods are recommended to assess the purity and stability of this compound under varying storage conditions? A:

- Purity Analysis :

- Stability Protocols :

Q. Computational Modeling for Target Interaction

Q: How can computational docking studies predict the binding affinity of this compound to microbial enzymes? A:

- Workflow :

- Protein Preparation : Retrieve enzyme structures (e.g., leucyl-tRNA synthetase) from PDB. Optimize hydrogen bonding networks .

- Ligand Preparation : Generate 3D conformers of the compound using molecular mechanics (MMFF94 force field) .

- Docking : Use AutoDock Vina with a grid box covering the active site. The bromine and methyl groups show hydrophobic interactions, while the amine forms hydrogen bonds with catalytic residues .

- Validation : Compare docking scores (ΔG < −7 kcal/mol) with known inhibitors to prioritize in vitro testing .

Q. Discrepancy Resolution in Spectral Data

Q: How should researchers resolve contradictions between experimental and theoretical spectral data for this compound? A:

- Step 1 : Confirm solvent effects. For example, -NMR shifts in DMSO-d6 vs. CDCl3 may differ by 0.1–0.3 ppm .

- Step 2 : Validate isotopic patterns in HRMS. Theoretical [M+H] for CHBrClN: 234.97; deviations >2 ppm suggest impurities .

- Step 3 : Cross-check with X-ray crystallography if single crystals are obtainable (e.g., recrystallize from ethanol/water) .

Q. Safety and Waste Management

Q: What safety protocols are critical when handling this compound in a laboratory setting? A:

- Handling :

- Waste :

Q. Structure-Activity Relationship (SAR) Analysis

Q: How do substituents like bromine and methyl groups influence the biological activity of this compound? A:

- Bromine : Enhances electrophilicity, facilitating covalent binding to cysteine residues in target enzymes (e.g., antifungal activity against Candida spp.) .

- Methyl Group : Improves lipophilicity (logP ~2.5), enhancing membrane permeability in bacterial assays .

- SAR Validation : Synthesize analogs (e.g., 3-chloro-5-methyl variant) and compare IC values in enzyme inhibition assays .

Q. Analytical Method Validation

Q: How to validate a UPLC-MS method for quantifying trace impurities in this compound? A:

属性

IUPAC Name |

(3-bromo-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNGRKYVICNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。